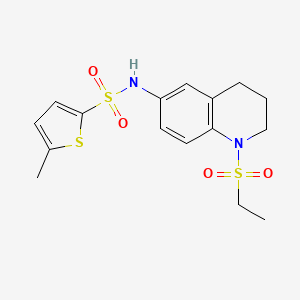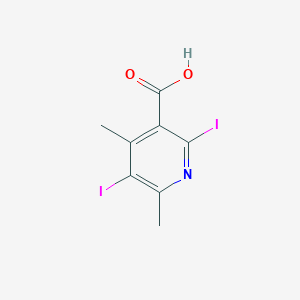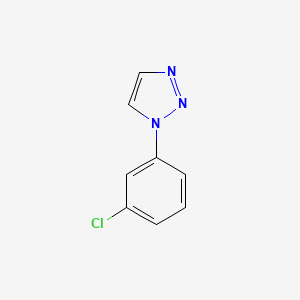
2-(4-Methylpentylsulfinyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, also known as valeric acid, is an aliphatic carboxylic acid with the chemical formula C5H10O2 . It is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .
Synthesis Analysis
In industrial applications, pentanoic acid can be synthesized through the oxidation of pentanol, a type of alcohol with five carbon atoms . It’s also a byproduct of anaerobic fermentation, notably in the production of ethanol and butanol in bioreactors .Molecular Structure Analysis
The molecular structure of pentanoic acid consists of a chain of five carbon atoms, with a carboxyl group (COOH) at one end .Chemical Reactions Analysis
Pentanoic acid can undergo various chemical reactions. For instance, it can react with bases to form salts, with alcohols to form esters, and with reducing agents to form aldehydes .Physical And Chemical Properties Analysis
Pentanoic acid is a colorless, oily liquid at room temperature. It has a strong, unpleasant odor reminiscent of old cheese or wet socks. It’s miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Acid-Base Properties of Metal Oxides
One study explores the acid-base properties of zirconium, cerium, and lanthanum oxides, using adsorption microcalorimetry of ammonia and carbon dioxide. This method could potentially apply to studying the acid-base behavior of 2-(4-Methylpentylsulfinyl)pentanoic acid by examining its interaction with various metal oxides or in the context of catalytic reactions (Cutrufello et al., 2002).
Synthesis of Pentanol Isomers
Another research area involves the synthesis of pentanol isomers through engineered microorganisms, showcasing the potential of metabolic engineering in creating valuable chemical compounds. This approach could be relevant for producing or modifying compounds like 2-(4-Methylpentylsulfinyl)pentanoic acid for specific scientific applications (Cann & Liao, 2009).
Analysis of Methylpentanoic Acids in Alcoholic Beverages
The development of selective methods for analyzing methylpentanoic acids in wine and other alcoholic beverages demonstrates the capability to detect and quantify trace chemical compounds in complex mixtures. Techniques like solid-phase extraction and gas chromatography-mass spectrometry could be adapted for research involving 2-(4-Methylpentylsulfinyl)pentanoic acid (Gracia-Moreno et al., 2015).
Safety Assessment of Fragrance Ingredients
A comprehensive safety assessment of 4-methylpentanoic acid, which involved evaluating its genotoxicity, repeated dose toxicity, and other health impacts, provides a framework for conducting safety assessments of chemical compounds, including 2-(4-Methylpentylsulfinyl)pentanoic acid. This kind of research is critical for understanding the potential effects of chemical compounds on human health and the environment (Api et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with proteins such as disintegrin and metalloproteinase domain-containing protein 28 . The role of these proteins is to regulate cell-cell interactions, including cell adhesion and migration, which are critical for many biological processes.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
For instance, some are part of the shikimate pathway for the biosynthesis of phenolic acids .
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles, with metabolism often occurring in the liver . These properties significantly impact the bioavailability of the compound.
Result of Action
Based on its potential targets, it may influence cell-cell interactions and potentially affect processes such as cell adhesion and migration .
Safety and Hazards
Pentanoic acid can be potentially harmful under certain circumstances. It can cause irritation to the skin and eyes, and prolonged or concentrated exposure can lead to more severe health issues. If ingested or inhaled, pentanoic acid can also have harmful effects, such as nausea, headache, and respiratory difficulties .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methylpentylsulfinyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3S/c1-4-6-10(11(12)13)15(14)8-5-7-9(2)3/h9-10H,4-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEHIBXGBQJRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)S(=O)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpentylsulfinyl)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784594.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B2784596.png)
![4-Chloro-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2784597.png)
![7-[4-(methoxyacetyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2784598.png)
![Tert-butyl 4-[5-[(Z)-N'-hydroxycarbamimidoyl]pyrazin-2-yl]piperazine-1-carboxylate](/img/structure/B2784601.png)

![8-ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784603.png)



![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784611.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2784613.png)
![N-(2-(1H-indol-3-yl)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2784614.png)